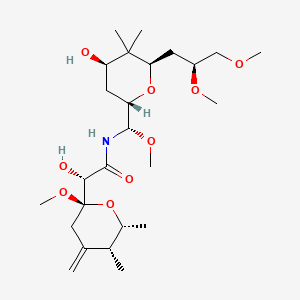
Pederin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pederin is a polyketide and carboxamide produced by a (Pseudomonas) bacterial endosymbiont of certain rove beetles (genus Paederus). Pederin is the agent responsible for the vesicant effects (linear or Paederus dermatitis) when the beetle is crushed against the skin. It is a powerful inhibitor of protein biosynthesis and mitosis and a potent antitumour agent. It has a role as a bacterial metabolite, a vesicant, an antineoplastic agent and an antimitotic. It is a polyketide, a cyclic ketal, a diol, a member of oxanes, a secondary alcohol and a secondary carboxamide.
Applications De Recherche Scientifique
Symbiotic Origin and Biosynthesis
- Symbiosis and Biosynthetic Capabilities : Pederin is produced by bacterial symbionts, specifically close relatives of Pseudomonas aeruginosa, in Paederus fuscipes beetles. It serves as a chemical defense mechanism against predators. The biosynthesis involves horizontal gene transfer, where the bacterium acquires foreign genetic elements, including a genomic island that harbors the pederin biosynthetic genes (Piel, Höfer, & Hui, 2004).
- Molecular Evidence of Pederin Biosynthesis : Further molecular analysis confirms that the pederin biosynthesis gene (ped) cluster in Paederus beetles suggests bacterial origins. This supports the symbiotic relationship between the beetle and its bacterial endosymbionts (Liu, Wu, Wang, & Huang, 2009).
Biological Activity and Synthesis
- Biological Activity and Synthesis Studies : Pederin, along with related compounds like mycalamides and theopederins, show antitumor properties. Studies focus on their structure determination, biological activities, synthesis methods, and analog preparation (Mosey & Floreancig, 2012).
- Production via Labrenzin Pathway Expansion : Pederin production has been achieved through fermentation in a new recombinant strain of the marine bacterium Labrenzia sp., which naturally produces a close analog of pederin. This approach involves cloning and expressing specific biosynthetic genes (Kačar et al., 2021).
Diverse Applications and Insights
- Diverse Catalytic Domains in Biosynthesis : The discovery of diverse catalytic domains in the pederin polyketide synthase cluster highlights the complex nature of its biosynthesis, offering insights into potential pharmaceutical applications (Piel, Wen, Platzer, & Hui, 2004).
- Pederin Pathways in Uncultivated Bacterial Symbionts : The biochemical study of methyltransferases from pederin pathways reveals the potential of producing hybrid compounds with increased cytotoxicity, opening avenues for new drug development (Zimmermann et al., 2009).
Propriétés
Numéro CAS |
27973-72-4 |
|---|---|
Nom du produit |
Pederin |
Formule moléculaire |
C25H45NO9 |
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
(2S)-N-[(S)-[(2S,4R,6R)-6-[(2S)-2,3-dimethoxypropyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C25H45NO9/c1-14-12-25(33-9,35-16(3)15(14)2)21(28)22(29)26-23(32-8)18-11-19(27)24(4,5)20(34-18)10-17(31-7)13-30-6/h15-21,23,27-28H,1,10-13H2,2-9H3,(H,26,29)/t15-,16-,17+,18+,19-,20-,21-,23+,25-/m1/s1 |
Clé InChI |
ZNEZZONMADKYTB-VRCUBXEUSA-N |
SMILES isomérique |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](COC)OC)(C)C)O)OC)O)OC)C |
SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C |
SMILES canonique |
CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C |
Autres numéros CAS |
27973-72-4 |
Synonymes |
N-((6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)methoxymethyl)tetrahydro-alpha-hydroxy-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-acetamide paederine pederin pederine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




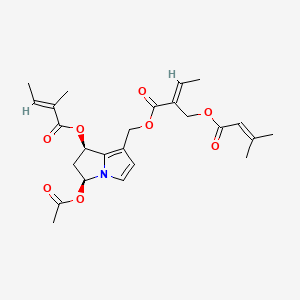


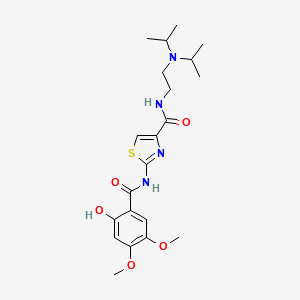

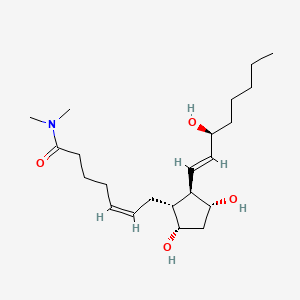
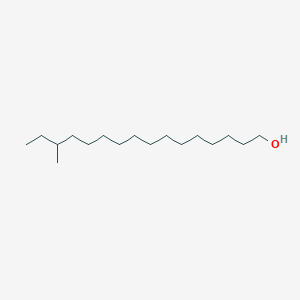


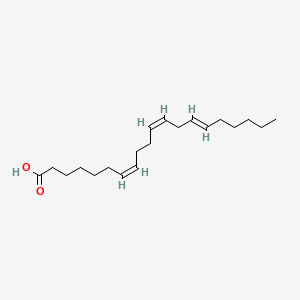
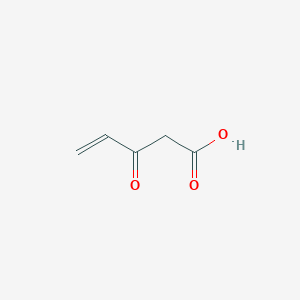
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B1238684.png)
